

# An In-depth Technical Guide to Food Red 5 (Ponceau 2R)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic azo dye, Food **Red 5**, also widely known by its synonym Ponceau 2R. This document consolidates key chemical and physical properties, toxicological data, and a representative experimental protocol for its analysis, tailored for a scientific audience.

## **Core Chemical and Physical Properties**

Food **Red 5**, with the Colour Index number 16150, is a red azo dye.[1] It is synthesized through the diazo coupling of 2,4-dimethylbenzenamine with 3-hydroxynaphthalene-2,7-disulfonic acid. It typically exists as a disodium salt and is readily soluble in water, with slight solubility in ethanol.[1]

## **Quantitative Data Summary**

A summary of the key quantitative specifications for Food **Red 5** (Ponceau 2R) is presented in the table below for easy reference and comparison.



Parameter	Value	Reference
CAS Number	3761-53-3	[2]
Molecular Formula	C18H14N2Na2O7S2	[2]
Molecular Weight	480.42 g/mol	[2]
C.I. Number	16150	[1][3]
Absorption Maximum (λmax) in Water	503 – 508 nm	[3]
Absorptivity (1%/1cm in Water)	> 420	[3]
Dye Content (Spectrophotometry)	> 70%	[3]
Loss on Drying (110°C, 1hr)	< 5%	[3]
Synonyms	Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, Acid Red 26	[1]

# **Toxicological Profile**

The toxicology of azo dyes, including Food **Red 5** and its close analog Ponceau 4R, is a subject of ongoing research. Studies have investigated their potential for genotoxicity, with some in vitro studies on human peripheral lymphocytes suggesting that high concentrations of Ponceau 4R may induce chromosomal aberrations and increase sister chromatid exchange frequencies.[4][5][6] However, at lower concentrations, these genotoxic effects were not observed.[4][5][6]

Metabolic studies in rats, mice, and guinea-pigs have shown that after oral administration, Ponceau 4R is primarily excreted in the feces, with naphthionic acid being the major urinary metabolite.[7] Long-term toxicity studies in rats established a no-untoward-effect level for Ponceau 4R at 500 mg/kg body weight/day.[8]

## **Experimental Protocols**

### Foundational & Exploratory





The following is a representative methodology for assessing the in vitro genotoxicity of an azo dye like Ponceau 2R in human peripheral lymphocytes, based on established toxicological testing protocols.

Objective: To evaluate the potential of the test substance to induce chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronuclei (MN) in cultured human peripheral lymphocytes.

#### Methodology:

- Cell Culture:
  - Human peripheral blood is obtained from healthy, non-smoking donors.
  - Lymphocyte cultures are established using a suitable culture medium (e.g., RPMI 1640)
     supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.
- Exposure to Test Substance:
  - The test substance (Food **Red 5**) is dissolved in a suitable solvent (e.g., sterile distilled water) to prepare a stock solution.
  - Various concentrations of the test substance are added to the lymphocyte cultures. A
    negative (solvent only) and a positive control (a known genotoxic agent) are run in parallel.
  - Cultures are incubated for specific durations (e.g., 24 and 48 hours).
- Genotoxicity Assays:
  - Chromosomal Aberration (CA) Assay:
    - A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
    - Cells are harvested, treated with a hypotonic solution, and fixed.
    - Slides are prepared, and chromosomes are stained (e.g., with Giemsa).

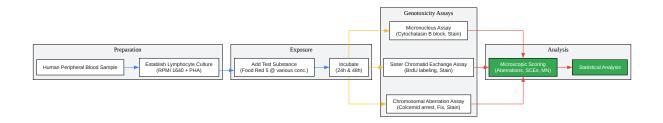


- Metaphase spreads are analyzed microscopically for structural and numerical chromosomal abnormalities.
- Sister Chromatid Exchange (SCE) Assay:
  - Bromodeoxyuridine (BrdU) is added to the cultures at the beginning of incubation.
  - The protocol for cell harvesting and slide preparation is similar to the CA assay.
  - Differential staining techniques (e.g., fluorescence plus Giemsa) are used to visualize SCEs.
  - The number of SCEs per cell is scored.
- Cytokinesis-Block Micronucleus (CBMN) Assay:
  - Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
  - Cells are harvested, and slides are prepared and stained.
  - The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
- Data Analysis:
  - The mitotic index (MI) is calculated to assess cytotoxicity.
  - Statistical analyses (e.g., Chi-squared test, ANOVA) are performed to compare the frequencies of CAs, SCEs, and micronuclei in the treated groups with the negative control.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the in vitro genotoxicity assessment of a test compound like Food **Red 5**.





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Workflow for In Vitro Genotoxicity Testing of Food Red 5.

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